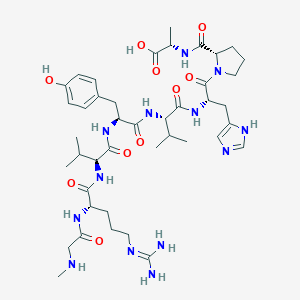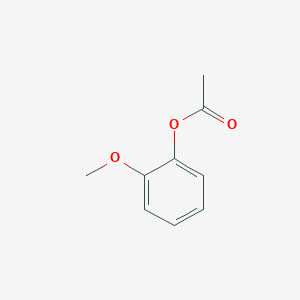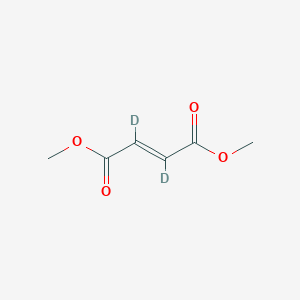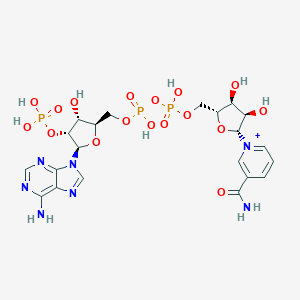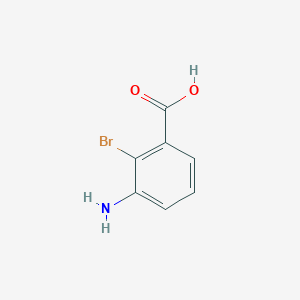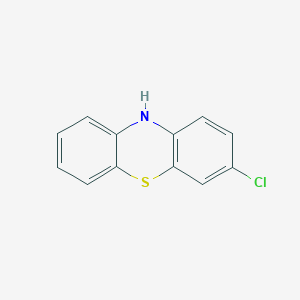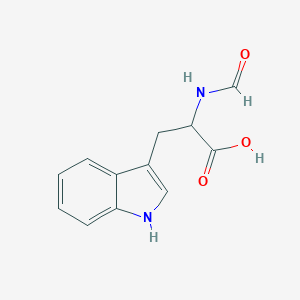![molecular formula C10H26OS2Si2 B108409 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol CAS No. 18001-52-0](/img/structure/B108409.png)
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, also known as DMPT, is a chemical compound that has gained attention in the scientific community for its potential use as a feed additive for livestock. DMPT is a sulfur-containing organic compound that is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is not fully understood. It is believed that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol acts as a methionine analog, which can stimulate the synthesis of cysteine and other sulfur-containing amino acids. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol may also act as a hydrogen sulfide donor, which can regulate various physiological processes in animals.
Efectos Bioquímicos Y Fisiológicos
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been shown to have a number of biochemical and physiological effects on animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve the digestibility of feed, increase the absorption of nutrients, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also regulate the expression of genes involved in sulfur metabolism, which can have a positive impact on animal health and performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and stored. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is also relatively inexpensive compared to other feed additives. However, 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has some limitations for laboratory experiments. The compound is highly reactive and can react with other compounds in the feed, which can affect the results of experiments. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can also have variable effects on different animal species, which can make it difficult to generalize the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol, which can provide insights into its potential uses in animal nutrition and health. Future research can also focus on the effects of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol on different animal species and the optimal dosage and timing of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol administration.
Métodos De Síntesis
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is synthesized through a multi-step process, which involves the reaction of 3-mercaptopropionic acid with dimethylchlorosilane, followed by the reaction of the resulting product with dimethyldichlorosilane. The final product is obtained by reacting the intermediate product with propane-1-thiol. The synthesis of 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol is a complex process that requires careful handling of the reagents and precise control of the reaction conditions.
Aplicaciones Científicas De Investigación
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has been extensively studied for its potential use as a feed additive for livestock. Research has shown that 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol can improve feed efficiency, increase growth rate, and enhance the immune system of animals. 3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol has also been studied for its potential use as a biomarker for sulfur metabolism in animals.
Propiedades
Número CAS |
18001-52-0 |
|---|---|
Nombre del producto |
3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
Fórmula molecular |
C10H26OS2Si2 |
Peso molecular |
282.6 g/mol |
Nombre IUPAC |
3-[[dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol |
InChI |
InChI=1S/C10H26OS2Si2/c1-14(2,9-5-7-12)11-15(3,4)10-6-8-13/h12-13H,5-10H2,1-4H3 |
Clave InChI |
IAVCFZPUOKBIHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
SMILES canónico |
C[Si](C)(CCCS)O[Si](C)(C)CCCS |
Otros números CAS |
18001-52-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



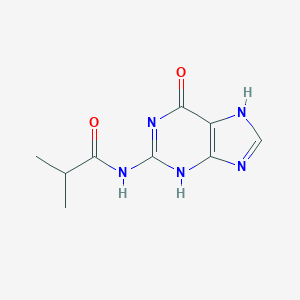
![Bicyclo[3.1.1]heptane, 6,6-dimethyl-3-methylene-](/img/structure/B108330.png)
